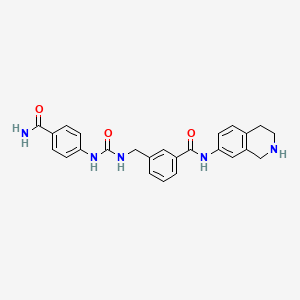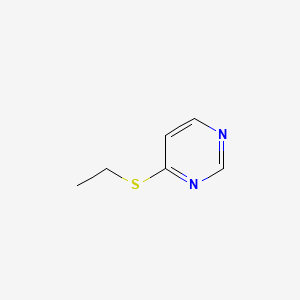
Regiolone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Regiolone has a wide range of scientific research applications:
Análisis Bioquímico
Biochemical Properties
Regiolone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound and similar compounds may act as hydroxyphenylpyruvate dioxygenase inhibitors . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
This compound has been observed to have phytotoxic effects against wheat coleoptiles and Sesame seedlings at millimolar concentrations . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its potential role as a hydroxyphenylpyruvate dioxygenase inhibitor suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
Its phytotoxic effects suggest that it may have long-term effects on cellular function
Metabolic Pathways
Given its potential role as a hydroxyphenylpyruvate dioxygenase inhibitor, it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Regiolone can be synthesized through chemical methods. One common synthetic route involves the reduction of 4,8-dihydroxy-1-tetralone using specific reducing agents . The reaction conditions typically include the use of organic solvents such as ethanol and dimethylformamide, with the reaction being carried out at controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be extracted from the seeds of Pinus massoniana or the pericarps of Juglans regia L. using ethanol at room temperature . The extracted compound is then purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Regiolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield dihydroxy derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and dihydroxy derivatives, which can have different biological activities .
Mecanismo De Acción
The mechanism of action of regiolone involves its interaction with specific molecular targets and pathways. This compound acts as an inhibitor of hydroxyphenylpyruvate dioxygenase, an enzyme involved in the biosynthesis of essential plant metabolites . This inhibition disrupts the metabolic processes in plants, leading to phytotoxic effects. Additionally, this compound’s cytotoxic activity against cancer cells is attributed to its ability to induce oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Regiolone is often compared with its enantiomer, isosclerone. Both compounds share similar chemical structures but differ in their optical activities and biological effects . Isosclerone is the dextrorotatory isomer, while this compound is the levorotatory isomer . Studies have shown that this compound exhibits higher phytotoxicity compared to isosclerone . Other similar compounds include various naphthalenone derivatives, which also possess phytotoxic and cytotoxic properties .
Propiedades
IUPAC Name |
(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYTDCENDYKBR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137494-04-3 | |
| Record name | Regiolone, (R)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOSCLERONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Regiolone?
A1: this compound, also known as (R)-(−)-regiolone, is a naturally occurring organic compound classified as a naphthalenone pentaketide. It is found in various plant and fungal species and exhibits a range of biological activities, particularly phytotoxicity.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [].
Q3: How is this compound structurally characterized?
A3: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. Its absolute configuration as the (R)-enantiomer was confirmed through X-ray crystallography and circular dichroism (CD) studies [, ].
Q4: What natural sources is this compound found in?
A4: this compound has been isolated from several plant species, including Carya cathayensis (Chinese hickory) [], Juglans regia (common walnut) [, , ], and Juglans mandshurica (Manchurian walnut) [, ]. It has also been found in various fungal species, such as Botrytis fabae [], Ophioceras venezuelense [], Asteromyces cruciatus [], Hansfordia sp. [, ], Cytospora sp. [], Aspergillus sp. [], Geniculisynnema termiticola [], and a freshwater fungus belonging to the order Helotiales [].
Q5: Does this compound exhibit enantioselective phytotoxicity?
A5: Yes, research indicates that this compound exhibits enantioselective phytotoxicity. Studies comparing the effects of this compound and its enantiomer, (S)-(+)-isosclerone, on the germination and growth of various plant species showed that (S)-(+)-isosclerone was generally more toxic than this compound [].
Q6: What is known about the mechanism of action of this compound's phytotoxicity?
A6: While the exact mechanism of this compound's phytotoxic action remains to be fully elucidated, studies suggest that it may interfere with plant growth and development by affecting seed germination, seedling growth, and antioxidant enzyme activity [, ].
Q7: Are there any reported methods for the extraction and purification of this compound?
A8: Several methods have been reported for the extraction and purification of this compound from natural sources. These include hot-reflux extraction using ethanol as a solvent [], followed by various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) [, , , ]. A recent study has also explored an integrated approach using homogenization-ultrasound-assisted extraction (UTH-UAE) followed by high-speed countercurrent chromatography (HSCCC) for the rapid preparative separation of this compound from Juglans mandshurica exocarp [].
Q8: Has this compound been found to have any other biological activities?
A10: Besides its phytotoxic effects, this compound has shown moderate antimicrobial activity in some studies []. Further research is needed to investigate its potential in other therapeutic areas.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)







![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)





